P2X4 vs. P2X2 Subtype Antagonist Selectivity Ratio Under Identical Assay Conditions
2-Chloro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide exhibits a P2X4/P2X2 selectivity ratio of approximately 0.83, reflecting near-equivalent antagonist potency at human P2X4 (IC₅₀ = 1.28 × 10³ nM) and human P2X2 (IC₅₀ = 1.06 × 10³ nM) when assessed under identical assay conditions [1]. This balanced dual P2X4/P2X2 activity profile contrasts markedly with the literature comparator PSB-12062, a reported potent and selective P2X4 antagonist with an IC₅₀ of 1.38 μM for human P2X4 but without documented P2X2 activity at comparable concentrations . The quantitative difference lies not in absolute P2X4 potency but in the breadth of subtype engagement: this compound provides a P2X4 IC₅₀ of 1.28 μM with concurrent P2X2 antagonism at 1.06 μM, whereas PSB-12062 is reported as a selective P2X4 tool with an IC₅₀ of 1.38 μM [2]. For experimental designs requiring simultaneous modulation of both P2X4 and P2X2 receptor signaling, this compound may offer an advantage over P2X4-selective tools such as PSB-12062 or BX430.
| Evidence Dimension | P2X4 vs. P2X2 subtype antagonist selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | P2X4 IC₅₀ = 1.28 × 10³ nM; P2X2 IC₅₀ = 1.06 × 10³ nM; P2X4/P2X2 ratio ≈ 0.83 |
| Comparator Or Baseline | PSB-12062: P2X4 IC₅₀ = 1.38 μM (1,380 nM); P2X2 activity not reported at comparable concentrations |
| Quantified Difference | Near-equivalent P2X4/P2X2 ratio (0.83) vs. PSB-12062 P2X4-selective profile; P2X4 IC₅₀ values comparable between compounds (1,280 vs. 1,380 nM) |
| Conditions | Target compound: human P2X4 and P2X2 receptors expressed in human 1321N1 cells, Ca²⁺ influx reduction assay, 30 min incubation. PSB-12062: human P2X4, assay conditions from separate literature report. |
Why This Matters
For research programs investigating the interplay between P2X4 and P2X2 signaling—such as in neuropathic pain models where both subtypes are implicated—the balanced dual antagonism of this compound may reduce the need for multiple selective tool compounds, simplifying experimental protocols.
- [1] BindingDB. BDBM50596625 (CHEMBL5174645): Antagonist Activity at Human P2X4 (IC₅₀ 1.28E+3 nM) and Human P2X2 (IC₅₀ 1.06E+3 nM) in 1321N1 Cells. Available at: http://www.bindingdb.org (Accessed 2026-05-09). View Source
- [2] Müller, C.E.; et al. N-Substituted Phenoxazine and Acridone Derivatives: Structure-Activity Relationships of Potent P2X4 Receptor Antagonists. J. Med. Chem. 2019. Available at: https://www.mendeley.com (Accessed 2026-05-09). View Source
